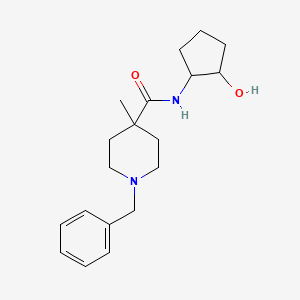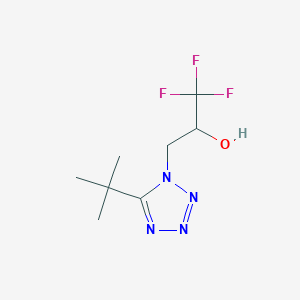![molecular formula C16H22F2N2O3 B7643940 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor, which is involved in a variety of physiological processes.
Mécanisme D'action
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea works by selectively blocking the adenosine A1 receptor, which is a G protein-coupled receptor. This receptor is normally activated by the endogenous ligand adenosine, which leads to downstream signaling pathways. By blocking this receptor, this compound prevents these downstream signaling pathways from occurring.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of neurotransmitters such as glutamate and GABA, as well as modulate calcium signaling. In vivo studies have demonstrated that this compound can modulate blood flow and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea has several advantages for use in laboratory experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other signaling pathways. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several potential future directions for research on 1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully elucidate the downstream signaling pathways affected by this compound and its potential interactions with other receptors and signaling pathways.
Méthodes De Synthèse
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)benzylamine with 2-hydroxycyclohexanone, followed by reaction with urea. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea has been used extensively in scientific research as a tool for studying the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including regulation of blood flow, neurotransmitter release, and inflammation. By selectively blocking this receptor, researchers can gain insight into its function and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c17-15(18)23-14-8-4-1-5-11(14)9-10-19-16(22)20-12-6-2-3-7-13(12)21/h1,4-5,8,12-13,15,21H,2-3,6-7,9-10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMQRXIIABAKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)NCCC2=CC=CC=C2OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)